5,7-bisnitro-2-isopropyl-6,6-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane
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Overview
Description
5,7-bisnitro-2-isopropyl-6,6-dimethyl-1,3-diazatricyclo[3311~3,7~]decane is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-bisnitro-2-isopropyl-6,6-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane typically involves multiple steps, starting from simpler organic molecules. The process often includes nitration reactions, where nitro groups are introduced into the molecule. Specific reaction conditions, such as temperature, pressure, and the presence of catalysts, are crucial to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
5,7-bisnitro-2-isopropyl-6,6-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. Reaction conditions, such as solvent choice and temperature, play a significant role in determining the reaction pathway and products.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitrate derivatives, while reduction typically produces amines.
Scientific Research Applications
5,7-bisnitro-2-isopropyl-6,6-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding enzyme interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 5,7-bisnitro-2-isopropyl-6,6-dimethyl-1,3-diazatricyclo[3311~3,7~]decane exerts its effects involves interactions with specific molecular targets These interactions can influence various biochemical pathways, leading to the compound’s observed effects
Comparison with Similar Compounds
Similar Compounds
- 5,7-bisnitro-2-isopropyl-6,6-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane
- 1,3-Diazatricyclo[3.3.1.1(3,7)]decane
Uniqueness
Compared to similar compounds, 5,7-bisnitro-2-isopropyl-6,6-dimethyl-1,3-diazatricyclo[3311~3,7~]decane stands out due to its specific nitro group positioning and the presence of isopropyl and dimethyl groups
Properties
Molecular Formula |
C13H22N4O4 |
---|---|
Molecular Weight |
298.34g/mol |
IUPAC Name |
6,6-dimethyl-5,7-dinitro-2-propan-2-yl-1,3-diazatricyclo[3.3.1.13,7]decane |
InChI |
InChI=1S/C13H22N4O4/c1-9(2)10-14-5-12(16(18)19)6-15(10)8-13(7-14,17(20)21)11(12,3)4/h9-10H,5-8H2,1-4H3 |
InChI Key |
QQRNHYFYVGVGSM-UHFFFAOYSA-N |
SMILES |
CC(C)C1N2CC3(CN1CC(C2)(C3(C)C)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CC(C)C1N2CC3(CN1CC(C2)(C3(C)C)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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